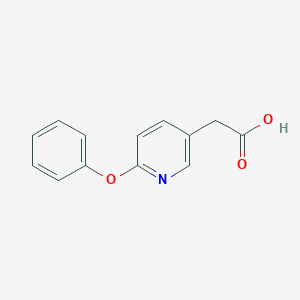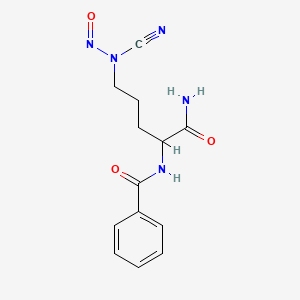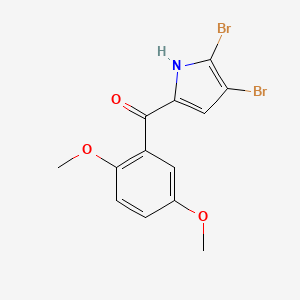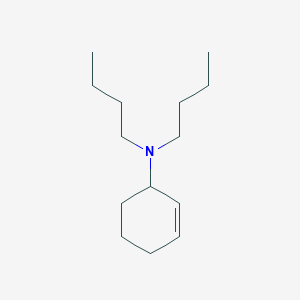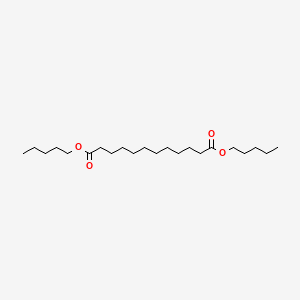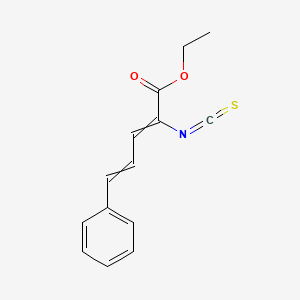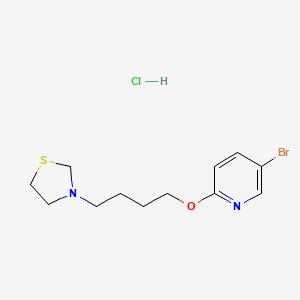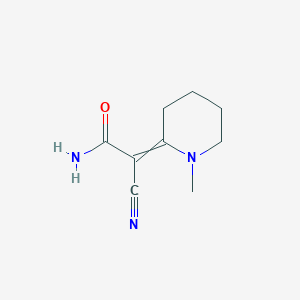
N-Methyl-N'-octylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-octylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-N’-octylthiourea can be synthesized through the reaction of octylamine with methyl isothiocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
C8H17NH2+CH3NCS→C8H17NHC(S)NHCH3
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-octylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-Methyl-N’-octylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
N-Methyl-N’-octylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-N’-octylthiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. In enzyme inhibition, it may interact with the active site of the enzyme, thereby blocking its activity.
類似化合物との比較
Similar Compounds
N-Methylthiourea: Similar structure but with a shorter alkyl chain.
N-Octylthiourea: Lacks the methyl group on the nitrogen atom.
N,N’-Dimethylthiourea: Contains two methyl groups instead of one octyl group.
Uniqueness
N-Methyl-N’-octylthiourea is unique due to its specific combination of a long alkyl chain and a methyl group, which imparts distinct chemical and physical properties. This combination can enhance its solubility in organic solvents and its ability to interact with biological targets.
特性
CAS番号 |
51793-62-5 |
|---|---|
分子式 |
C10H22N2S |
分子量 |
202.36 g/mol |
IUPAC名 |
1-methyl-3-octylthiourea |
InChI |
InChI=1S/C10H22N2S/c1-3-4-5-6-7-8-9-12-10(13)11-2/h3-9H2,1-2H3,(H2,11,12,13) |
InChIキー |
OIIFYBCNDAMJFE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


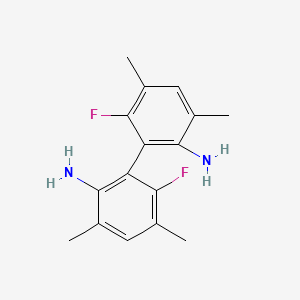
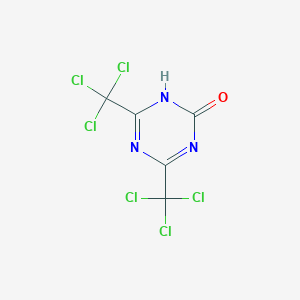
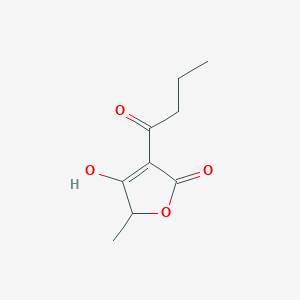
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
